3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Description
3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Properties
IUPAC Name |
3-cyclopropyl-6-thiophen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)8-6-9(10-2-1-5-21-10)18-13-11(8)12(19-20-13)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYIUUOUXYFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Cyclization: Formation of the isoxazole ring through cyclization reactions.
Substitution: Introduction of the cyclopropyl, thienyl, and trifluoromethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, affecting the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, etc.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different biological activities.
Scientific Research Applications
3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Research: Studying its effects on various biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways would depend on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[5,4-b]pyridine Derivatives: Other compounds in this class with different substituents.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups that may have similar biological activities.
Thienyl-Containing Compounds: Compounds with thienyl groups that could exhibit comparable properties.
Uniqueness
3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
